molecular formula C22H18ClFN6O2 B2462749 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920474-24-4

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2462749
CAS No.: 920474-24-4
M. Wt: 452.87
InChI Key: XALSKHFBQOPNIQ-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent, selective, and ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). This compound has been demonstrated to modulate circadian rhythms by targeting the core clock mechanism , as CK1δ and ε are key kinases that phosphorylate core clock proteins such as PERIOD (PER), influencing their stability and the oscillation of the circadian cycle. Beyond chronobiology, this inhibitor serves as a critical pharmacological tool for investigating the role of CK1 isoforms in neurodegenerative pathologies. Research has shown that inhibition of CK1δ/ε can reduce tau hyperphosphorylation in cellular models , a key pathological hallmark in Alzheimer's disease and other tauopathies. Its high selectivity profile makes it exceptionally valuable for dissecting specific CK1-mediated signaling pathways from those of other kinases in complex biological systems, providing researchers with a precise means to explore novel therapeutic targets for circadian disorders and neurodegenerative diseases.

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O2/c1-12-10-28-18-19(26-21(28)30(12)17-9-4-3-8-16(17)25)27(2)22(32)29(20(18)31)11-13-14(23)6-5-7-15(13)24/h3-10H,11,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALSKHFBQOPNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water, under acidic or basic conditions.

    Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, often using oxidizing or reducing agents.

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process may involve:

    Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.

    Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. Common products include:

    Oxidized Derivatives: Compounds with additional oxygen atoms.

    Reduced Derivatives: Compounds with additional hydrogen atoms.

    Substituted Derivatives: Compounds with different functional groups.

Scientific Research Applications

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Inhibition of Enzymes: Blocking the activity of specific enzymes, leading to changes in metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional comparisons with related compounds:

Compound Core Structure Substituents Biological Targets Key Findings
Target Compound Imidazo[2,1-f]purine-2,4-dione 8-(2-aminophenyl), 3-(2-chloro-6-fluorobenzyl), 1,7-dimethyl PDE4B, PDE10A, 5-HT receptors Hypothesized dual PDE/receptor modulation based on substituent analysis
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine) Imidazo[2,1-f]purine-2,4-dione 8-(dihydroisoquinolinyl-butyl), 1,3-dimethyl PDE4B1 (IC₅₀ = 0.8 µM), 5-HT₁A/D₂ receptors High PDE4B1 inhibition; moderate receptor affinity
8-(2-[(3-Chlorophenyl)amino]ethyl)-1,3,6,7-tetramethyl-imidazo[2,1-f]purine-2,4-dione Imidazo[2,1-f]purine-2,4-dione 8-(3-chlorophenylaminoethyl), 1,3,6,7-tetramethyl 5-HT₆/5-HT₇ receptors Selective serotonin receptor binding; weak PDE inhibition

Key Structural Determinants of Activity

  • Substituent Position 8: The 2-aminophenyl group in the target compound may enhance interactions with polar residues in PDE active sites, compared to the dihydroisoquinolinyl group in Compound 5, which favors hydrophobic interactions . 3-Chlorophenylaminoethyl (in the analogue from ) shifts selectivity toward serotonin receptors due to its extended alkyl chain and halogen placement .
  • Halogen Effects: The 2-chloro-6-fluoro substitution in the target compound likely improves membrane permeability compared to non-halogenated analogues, as halogens increase lipophilicity (clogP ~3.5 estimated) .

Physicochemical and ADMET Properties

  • Target Compound: Predicted moderate solubility (logS ≈ -4.2) due to the polar 2-aminophenyl group, balanced by hydrophobic benzyl and methyl groups.
  • ADMET : Similar compounds show moderate metabolic stability in liver microsomes (t₁/₂ > 30 min), but methyl groups may reduce CYP450 inhibition risks .

Research Findings and Limitations

  • Similarity-Based Predictions: QSAR models predict the target compound’s PDE10A inhibition (pIC₅₀ ~7.2) based on 3D descriptor similarity to known PDE10 ligands . However, 2D structural dissimilarity (MACCS fingerprint similarity <0.4) to serotonin receptor antagonists limits accurate activity predictions for this target .
  • Contradictory Evidence: Structurally similar imidazo-purine-diones exhibit divergent bioactivities. For example, minor substituent changes (e.g., from chloro to fluoro) can switch selectivity from PDEs to receptors . Bioavailability differences (e.g., solubility, efflux transporter affinity) may override structural similarity in vivo .

Biological Activity

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, notable for its complex structure and potential pharmacological applications. The compound features a purine-like core with various functional groups that enhance its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClFN6O2
  • Molecular Weight : 452.87 g/mol

The compound's structure includes an amino group and halogenated aromatic rings, which are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of neuropharmacology and oncology. Key areas of investigation include:

  • Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Studies have demonstrated that derivatives of this compound can act as mixed ligands for these receptors .
  • Phosphodiesterase Inhibition : It also exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes involved in signal transduction pathways related to inflammation and depression . This dual action may enhance its therapeutic potential compared to compounds targeting only one pathway.

Antidepressant Potential

In a study examining the antidepressant properties of related compounds, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione was evaluated in the forced swim test (FST) in mice. Results indicated significant antidepressant-like effects at doses of 2.5 mg/kg, outperforming standard anxiolytic treatments like diazepam .

Antimicrobial Activity

The compound's structural analogs were tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Some derivatives demonstrated significant antimicrobial activity, suggesting potential applications in treating bacterial infections .

Interaction Studies

Interaction studies have focused on the compound's ability to bind to various receptors and enzymes:

Target Activity
5-HT1A ReceptorAffinity as a mixed ligand
5-HT7 ReceptorAffinity as a mixed ligand
Phosphodiesterase (PDE)Inhibitory activity against PDE4B and PDE10A

These interactions suggest that the compound could be effective in treating conditions such as depression and anxiety through multiple mechanisms.

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